molecular formula C19H20ClNO6S B2803615 4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate CAS No. 380427-16-7

4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate

Cat. No. B2803615
CAS RN: 380427-16-7
M. Wt: 425.88
InChI Key: MIJKECXILATYTR-UHFFFAOYSA-N
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Description

“4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate” is a chemical compound with the CAS Number: 380427-16-7 . It has a molecular weight of 425.89 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20ClNO6S/c1-4-21(5-2)28(24,25)14-7-8-16(20)15(11-14)19(23)27-17-9-6-13(12-22)10-18(17)26-3/h6-12H,4-5H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 425.89 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

This compound serves as an important intermediate in the synthesis of complex molecules. For example, it has been utilized in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a key intermediate for producing bisbibenzyls, which are natural products with diverse biological activities. The optimization of synthesis conditions for this compound has shown the importance of selecting the right catalyst and condensing agents, indicating its versatility in organic synthesis Lou Hong-xiang, 2012.

Liquid Crystalline Properties

Research into the liquid crystalline properties of related Schiff base-ester compounds with central linkages involving substituted naphthalene ring systems reveals the compound's potential in the development of novel liquid crystalline materials. These studies highlight its utility in synthesizing compounds with specific mesomorphic behavior, contributing to the advancement of materials science B.T. Thaker et al., 2012.

Antimicrobial Activity

The compound's derivatives have shown potential in antimicrobial activities. For instance, novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles synthesized from related compounds demonstrated antibacterial activity, indicating the compound's relevance in designing new antimicrobial agents А. А. Aghekyan et al., 2020.

Photophysical Properties

The synthesis and study of photophysical properties of related compounds, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, provide insights into the compound's utility in developing materials with unique luminescence characteristics. Such materials are valuable for applications in optoelectronics and fluorescence-based technologies Soyeon Kim et al., 2021.

Environmental Applications

In the context of environmental science, derivatives of this compound have been investigated for their role in biodegradation pathways. The understanding of how such compounds degrade under microbial action is crucial for developing strategies to mitigate the environmental impact of synthetic chemicals Chunyan Li et al., 2016.

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal.

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-chloro-5-(diethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6S/c1-4-21(5-2)28(24,25)14-7-8-16(20)15(11-14)19(23)27-17-9-6-13(12-22)10-18(17)26-3/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJKECXILATYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl 2-chloro-5-(diethylsulfamoyl)benzoate

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